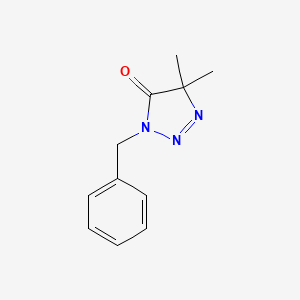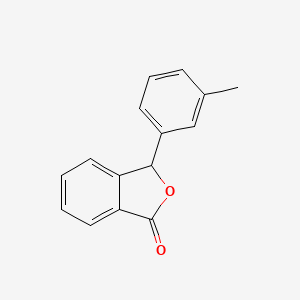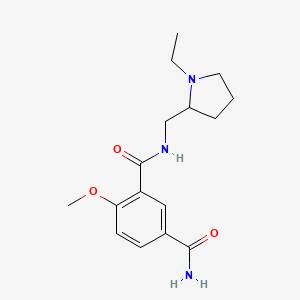
5-Methyl-4-hexanolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-hexanolide: is an organic compound with the molecular formula C7H12O2 . It is a type of lactone, specifically a γ-lactone, which is characterized by a five-membered ring structure containing an ester functional group. This compound is known for its pleasant fruity and minty aroma, making it a valuable component in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-hexanolide typically involves the cyclization of hydroxy acids or the reduction of keto acids. One common method is the reduction of ethyl methylacetoacetate using Baker’s yeast, which provides a high yield of the desired lactone .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of keto acids or the use of specific enzymes to facilitate the cyclization process. These methods are optimized for large-scale production to meet the demands of the flavor and fragrance industries .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-hexanolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring opens to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituents introduced.
Scientific Research Applications
5-Methyl-4-hexanolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying lactone chemistry.
Biology: Its role as a pheromone in certain insect species makes it a subject of interest in entomological studies.
Medicine: Research into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, is ongoing.
Industry: It is widely used in the flavor and fragrance industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-Methyl-4-hexanolide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to olfactory receptors, triggering sensory responses related to its aroma.
Pathways Involved: In biological systems, it may interact with enzymes and receptors involved in pheromone signaling and metabolic pathways.
Comparison with Similar Compounds
4-Methyl-5-hexanolide: Another lactone with a similar structure but different positional isomerism.
γ-Butyrolactone: A structurally related compound with a four-membered lactone ring.
δ-Valerolactone: A lactone with a six-membered ring structure.
Uniqueness: 5-Methyl-4-hexanolide is unique due to its specific ring structure and the presence of a methyl group at the 5-position, which contributes to its distinct aroma and chemical properties .
Properties
CAS No. |
38624-29-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-4-7(8)9-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
XTFLBVQDKFPSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


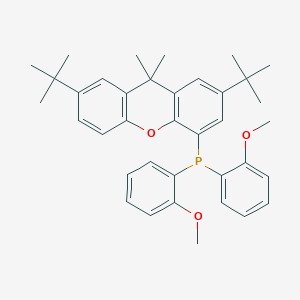
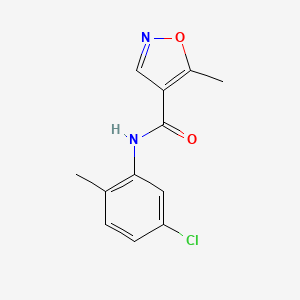
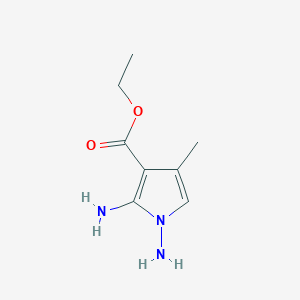
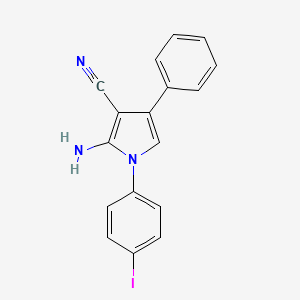

![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
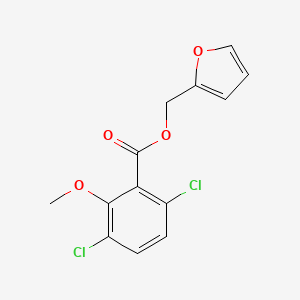
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)

